molecular formula C19H23N5O B607039 Dechloro Trazodone CAS No. 62337-66-0

Dechloro Trazodone

Cat. No.: B607039
CAS No.: 62337-66-0
M. Wt: 337.4 g/mol
InChI Key: JGIRPKCVHRVHJZ-UHFFFAOYSA-N
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Description

Dechloro trazodone is an antipsychotic with potential use as a schizophrenia agent. Trazodone impurity B.

Biochemical Analysis

Biochemical Properties

Dechloro Trazodone interacts with various enzymes and proteins in the body. It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . This interaction with serotonin receptors is thought to enhance the antidepressant effect of the drug .

Cellular Effects

This compound has several effects on cellular processes. It is known to improve mood, appetite, and energy level, as well as decrease anxiety and insomnia related to depression . These effects are thought to be due to the restoration of the balance of a certain natural chemical (serotonin) in the brain .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as a serotonin antagonist and reuptake inhibitor (SARI), inhibiting the reuptake of serotonin into the presynaptic cell, which increases the amount of serotonin available to bind to the postsynaptic receptor . It also blocks histamine and alpha-1-adrenergic receptors, which can lead to sedative effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the drug exhibits clear sustained-release characteristics . This means that the drug is released slowly over time, allowing for a consistent level of the drug in the body over a longer period.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in veterinary medicine, trazodone is generally dosed at 1.7 to 19.5 mg/kg/d on a daily or as-needed basis . The effects of the drug, such as its calming and anti-anxiety effects, are observed at these dosages.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to m-chlorophenylpiperazine (mCPP) by CYP3A4, a cytochrome P450 enzyme . This metabolic process occurs in the liver and the metabolites are primarily excreted via the kidneys .

Transport and Distribution

This compound is distributed throughout the body after oral administration. It is transported in the body through the bloodstream and is able to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .

Biological Activity

Dechloro trazodone, a derivative of the well-known antidepressant trazodone, is gaining attention for its biological activity and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.

This compound (C19H23N5O) is characterized by the removal of a chlorine atom from the trazodone structure. This modification may influence its pharmacokinetics and pharmacodynamics compared to its parent compound. The compound is primarily studied for its role as a serotonin receptor antagonist and reuptake inhibitor (SARI), similar to trazodone.

The biological activity of this compound involves several key mechanisms:

  • Serotonin Receptor Interaction : this compound acts on various serotonin receptors, particularly the 5-HT2A receptor. It inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft, which is crucial for alleviating symptoms of depression and anxiety .
  • Histamine and Adrenergic Receptors : The compound also interacts with histamine and adrenergic receptors, contributing to its sedative effects. This multifaceted action profile helps mitigate common side effects associated with other antidepressants, such as sexual dysfunction and insomnia .

Pharmacokinetics

Recent studies indicate that this compound exhibits favorable pharmacokinetic properties:

  • Absorption : Peak plasma concentrations are typically reached within one hour post-administration.
  • Bioavailability : The bioavailability is approximately 100%, ensuring effective systemic exposure.
  • Metabolism : It is primarily metabolized by CYP3A4 to active metabolites, including m-chlorophenyl piperazine (m-CPP) which also contributes to its antidepressant effects .

Efficacy in Depression

A case study published in 2024 highlighted the efficacy of trazodone (and by extension, this compound) in treating depression in elderly patients. In this study, patients exhibited significant improvements in depressive symptoms after transitioning to a regimen that included trazodone .

Patient Initial Treatment Outcome after 1 Month
Patient ATrazodone 150 mgSignificant reduction in anxiety
Patient BTrazodone 300 mgImproved mood and reduced anxiety

Safety Profile

While generally well-tolerated, there are reports of adverse effects associated with trazodone use that may extend to this compound. A case report documented instances of delirium linked to trazodone administration, emphasizing the need for careful monitoring when prescribing this class of medications .

Comparative Analysis with Trazodone

This compound's unique structural modification leads to differences in biological activity compared to standard trazodone:

Property Trazodone This compound
MechanismSARISARI
Serotonin Receptor BindingYesYes
Histamine Receptor ActivityYesYes
Side EffectsCommon (e.g., sexual dysfunction)Potentially reduced

Properties

IUPAC Name

2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19-23-11-5-4-9-18(23)20-24(19)12-6-10-21-13-15-22(16-14-21)17-7-2-1-3-8-17/h1-5,7-9,11H,6,10,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIRPKCVHRVHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211393
Record name Dechloro trazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62337-66-0
Record name Dechloro trazodone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062337660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dechloro trazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECHLORO TRAZODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z5CF330GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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